4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H7BrFNO2 |
|---|---|
Molecular Weight |
284.08 g/mol |
IUPAC Name |
4-bromo-6-fluoro-8-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO2/c1-5-2-6(13)3-7-9(12)8(11(15)16)4-14-10(5)7/h2-4H,1H3,(H,15,16) |
InChI Key |
LLBNYRVXHLXAFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)O)Br)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Temperature : Room temperature for initial condensation, followed by cyclization at 250°C in diphenyl ether.
-
Catalyst : Phosphorus pentoxide accelerates imine formation and ring closure.
-
Yield : ~70–85% after purification via recrystallization from methanol.
Post-cyclization, the ester intermediate undergoes base hydrolysis (10% aqueous KOH) to yield the carboxylic acid functionality. Acidification with HCl precipitates the final product, which is filtered and dried.
The introduction of bromine at the 4-position of the quinoline ring is achieved via Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an aryl halide and an organoboron compound. This method is favored for its regioselectivity and compatibility with sensitive functional groups like carboxylic acids.
Protocol Overview
-
Substrate Preparation : Start with 6-fluoro-8-methylquinoline-3-carboxylic acid as the core structure.
-
Bromination : Treat the substrate with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to introduce bromine at the 4-position.
-
Coupling Reaction : React the brominated intermediate with a boronic acid derivative (e.g., methylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF).
Key Parameters
-
Catalyst Loading : 5 mol% Pd(PPh₃)₄.
-
Temperature : 80–90°C for 12–24 hours.
-
Yield : 60–75% after column chromatography.
Halogen Exchange Reactions for Fluorine Incorporation
Fluorine is typically introduced early in the synthesis via halogen exchange or direct fluorination . A patented method involves treating 4-bromo-8-methylquinoline-3-carboxylic acid with potassium fluoride (KF) in the presence of a crown ether (18-crown-6) in dimethyl sulfoxide (DMSO).
Reaction Mechanics
-
Substrate : 4-bromo-8-methylquinoline-3-carboxylic acid.
-
Fluorinating Agent : KF (2.5 equiv) with 18-crown-6 (0.1 equiv).
Carboxylation via Hydrolysis of Esters
The carboxylic acid group at the 3-position is commonly introduced through hydrolysis of an ethyl ester precursor. For example, This compound ethyl ester (CAS 123522003-29-774005) is hydrolyzed using aqueous sodium hydroxide (6% w/v) at 90°C.
Hydrolysis Procedure
-
Base Hydrolysis : Stir the ester in NaOH (6% w/v) for 1 hour at 90°C.
-
Acidification : Adjust pH to 7 with acetic acid to precipitate the carboxylic acid.
-
Purification : Crystallize from a dimethylformamide (DMF)/methanol mixture.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of the four primary methods:
Notes :
-
The cyclocondensation route is optimal for constructing the quinoline core but requires high-temperature cyclization.
-
Suzuki-Miyaura coupling offers excellent regioselectivity but involves costly palladium catalysts.
-
Halogen exchange is limited by moderate yields and specialized reagents.
-
Ester hydrolysis is highly scalable and suitable for industrial production.
Challenges and Optimization Strategies
Purification of Hydrophobic Intermediates
The hydrophobic nature of quinoline derivatives complicates purification. A reported solution involves using hexane/methanol biphasic systems to isolate intermediates.
Catalyst Recycling in Cross-Coupling
Recent advances in heterogeneous palladium catalysts (e.g., Pd/C) improve cost-efficiency by enabling catalyst recovery and reuse.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Biological Research Applications
Enzyme Inhibition Studies
The compound has been identified as a candidate for enzyme inhibition studies, where it can interact with specific enzymes, potentially leading to the development of new therapeutic agents. The presence of bromine and fluorine atoms enhances its binding affinity to enzyme active sites, making it suitable for research into diseases where enzyme regulation is critical.
Anticancer Potential
Research indicates that derivatives of quinoline compounds, including 4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid, exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines (e.g., MCF-7) and inhibit cell cycle progression . This suggests that this compound could be explored further for its potential as an anticancer agent.
Mechanism of Action
Molecular docking studies have been employed to elucidate the binding mechanisms of quinoline derivatives at the active sites of target enzymes. This approach helps in understanding how the compound interacts with biological targets and aids in optimizing its structure for enhanced efficacy .
Organic Synthesis Applications
Synthetic Intermediates
this compound serves as an important synthetic intermediate in the production of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and derivatizations, which are crucial in organic synthesis.
Reactivity and Derivatization
The compound's carboxylic acid group is particularly useful for further chemical modifications, enabling the synthesis of novel derivatives with potentially enhanced biological activities. This versatility makes it a valuable building block in organic chemistry.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences between 4-bromo-6-fluoro-8-methylquinoline-3-carboxylic acid and related compounds:
Substituent Effects on Properties
- Halogen Position and Type: Bromine at position 4 (target compound) vs. 8 (): Bromine’s size and polarizability influence steric effects and electronic distribution. In the target compound, bromine at position 4 may enhance electrophilic substitution reactivity compared to position 8 . Fluorine at position 6 (target) vs.
- Functional Groups: Carboxylic acid (target) vs. ethyl ester (): The free carboxylic acid improves water solubility and enables salt formation, whereas esters are more lipophilic and may enhance membrane permeability . Hydroxy () vs. Methyl groups enhance hydrophobicity, favoring blood-brain barrier penetration .
Aromatic Modifications :
- Methoxyphenyl substitution () introduces bulk and aromaticity, which may improve binding to hydrophobic pockets in enzymes or receptors. However, this could also increase molecular weight and reduce bioavailability .
Biological Activity
4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid is a quinoline derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which may enhance its biological interactions and therapeutic efficacy.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The bromine and fluorine atoms can participate in halogen bonding, which may improve binding affinity to target sites, thereby modulating enzymatic activity or influencing cellular pathways. Specifically, quinoline derivatives have been noted for their roles in inhibiting DNA replication and enzyme activity, making them valuable in cancer therapy and antimicrobial applications.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds are often in the low micromolar range, suggesting potent antimicrobial effects .
Anticancer Activity
Quinoline derivatives, including this compound, have been evaluated for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer). For example, related compounds have shown IC50 values indicating effective cytotoxicity against these cell lines, suggesting a potential role in cancer treatment .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other quinoline derivatives to assess its relative potency and mechanism of action. The following table summarizes key features of similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C11H8BrFNO2 | Contains bromine and fluorine | Antimicrobial, anticancer |
| 4-Hydroxy-6-methoxyquinoline | C10H9NO3 | Hydroxy and methoxy groups | Moderate antimicrobial activity |
| 8-Bromo-6-fluoro-7-methylquinoline | C11H8BrFNO | Similar halogenated structure | Notable enzyme inhibition |
Case Studies
- Anticancer Efficacy : A study investigated the effects of a related quinoline derivative on MCF-7 cells, where it was found to induce apoptosis effectively at concentrations as low as 168.78 µM. The compound arrested the cell cycle at the G1 phase and showed significant binding interactions with key amino acids in target proteins, highlighting its potential as an anticancer agent .
- Enzyme Inhibition : Another investigation into the enzyme inhibition properties of similar quinoline derivatives revealed that they could effectively inhibit specific kinases involved in cancer progression. This suggests that this compound may also share similar inhibitory profiles against relevant enzymes .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-bromo-6-fluoro-8-methylquinoline-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled pH and temperature (40–60°C). Fluorination at the 6-position may employ KF or Selectfluor in aprotic solvents like DMF . Catalytic processes (e.g., Pd-mediated cross-coupling) enhance efficiency for introducing methyl groups at the 8-position. Microwave-assisted synthesis (120°C, 30 min) has been reported for similar quinoline derivatives to improve reaction kinetics and yield .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorine’s deshielding effect at C6, bromine’s coupling patterns) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 312.0).
- X-ray Crystallography : SHELX software refines crystal structures, resolving halogen-bonding interactions (e.g., Br···O contacts) .
- HPLC-PDA : Purity assessment (>98%) using C18 columns and gradient elution (acetonitrile/0.1% TFA) .
Q. How do the solubility and reactivity of this compound compare to other quinoline-3-carboxylic acid derivatives?
- Methodological Answer : The carboxylic acid group at C3 enhances water solubility (pH-dependent deprotonation) compared to ester derivatives. Bromine and fluorine substituents increase electrophilicity, making the compound reactive in nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling at C4). Comparative studies with 8-chloro or 6-trifluoromethyl analogs show lower logP values (2.1 vs. 2.8), impacting membrane permeability in biological assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
-
Dose-Response Curves : Use standardized IC protocols (e.g., 0.1–100 µM range) in triplicate .
-
Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm enzyme targets (e.g., kinase inhibition assays with ATP-competitive controls) .
-
Meta-Analysis : Cross-reference data with structurally similar compounds (Table 1) to identify substituent-specific trends .
Table 1 : Bioactivity Comparison of Quinoline-3-carboxylic Acid Derivatives
Substituents Target Enzyme IC (µM) Reference 4-Br, 6-F, 8-Me Kinase X 0.45 4-Cl, 6-CF, 8-Me Kinase X 1.20 4-NH, 6-F, 8-Me Kinase Y >10
Q. How can computational modeling predict the binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 3ERT). The bromine atom at C4 often occupies hydrophobic pockets, while the carboxylic acid at C3 forms hydrogen bonds with catalytic lysine residues .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD < 2 Å indicates robust binding .
- QSAR Models : Train models on datasets of ~200 quinoline derivatives to correlate substituent electronegativity (e.g., F, Br) with inhibitory potency .
Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they mitigated?
- Methodological Answer :
- Halogen Disorder : Bromine’s large electron density can cause overlapping positions. Mitigate by collecting high-resolution data (<1.0 Å) and using SHELXL’s PART instruction to model disorder .
- Twinned Crystals : Common due to fluorine’s small size. Apply TwinRotMat in PLATON to detect twinning and refine using HKLF5 format .
- Hydrogen Bonding : Carboxylic acid dimers form robust networks. Use Olex2’s void analysis to map solvent channels .
Q. How does the compound’s stability under physiological conditions impact its use in in vivo studies?
- Methodological Answer :
- pH Stability : Conduct accelerated stability testing (pH 1–10, 37°C). The carboxylic acid group undergoes hydrolysis at pH > 8; ester prodrugs (e.g., ethyl ester) improve oral bioavailability .
- Plasma Stability : Incubate with mouse plasma (4 h, 37°C). LC-MS quantifies degradation products (e.g., debrominated metabolites) .
- Light Sensitivity : Bromine may cause photodegradation. Store solutions in amber vials under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
